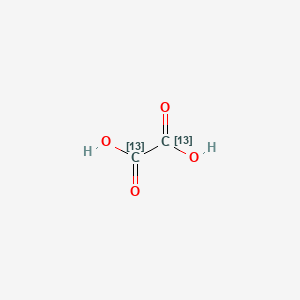![molecular formula C35H31N5O2 B12383230 (2P)-2-(isoquinolin-4-yl)-1-[(1s,3R)-3-(methylcarbamoyl)cyclobutyl]-N-[(1S)-1-(naphthalen-2-yl)ethyl]-1H-benzimidazole-7-carboxamide](/img/structure/B12383230.png)
(2P)-2-(isoquinolin-4-yl)-1-[(1s,3R)-3-(methylcarbamoyl)cyclobutyl]-N-[(1S)-1-(naphthalen-2-yl)ethyl]-1H-benzimidazole-7-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
CDD-1819 is a non-covalent and non-peptide compound that serves as a potent inhibitor of the main protease (Mpro) of the severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2). It exhibits a Ki value of 5 nM and effectively inhibits various Mpro variants, including ΔP168, A173V, and ΔP168/A173V .
Métodos De Preparación
The synthesis of CDD-1819 involves DNA-encoded chemical libraries (DECL) technology. This method allows for the efficient generation of novel inhibitors without preliminary chemical or structural information. The synthetic route includes affinity selection of a 4-billion-membered DNA-encoded chemical library using Mpro as bait . The specific reaction conditions and industrial production methods are proprietary and not publicly disclosed.
Análisis De Reacciones Químicas
CDD-1819 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
CDD-1819 has several scientific research applications:
Chemistry: It is used as a reference compound in the study of non-covalent and non-peptide inhibitors.
Biology: It serves as a tool for understanding the inhibition of SARS-CoV-2 Mpro and its variants.
Medicine: It is being investigated for its potential use in the treatment of COVID-19 by inhibiting the replication of the virus.
Industry: It is used in the development of antiviral drugs and therapeutic agents
Mecanismo De Acción
CDD-1819 exerts its effects by inhibiting the main protease (Mpro) of SARS-CoV-2. This protease is essential for the replication of the virus. By binding to the active site of Mpro, CDD-1819 prevents the protease from cleaving the viral polyprotein, thereby inhibiting viral replication. The molecular targets and pathways involved include the active site of Mpro and its various variants .
Comparación Con Compuestos Similares
CDD-1819 is unique due to its non-covalent and non-peptide nature. Similar compounds include:
CDD-1733: Another non-covalent and non-peptide inhibitor of SARS-CoV-2 Mpro.
CDD-1845: Similar to CDD-1819, it also inhibits SARS-CoV-2 Mpro and its variants.
These compounds share similar mechanisms of action but differ in their chemical structures and specific inhibitory properties.
Propiedades
Fórmula molecular |
C35H31N5O2 |
|---|---|
Peso molecular |
553.7 g/mol |
Nombre IUPAC |
2-isoquinolin-4-yl-3-[3-(methylcarbamoyl)cyclobutyl]-N-[(1S)-1-naphthalen-2-ylethyl]benzimidazole-4-carboxamide |
InChI |
InChI=1S/C35H31N5O2/c1-21(23-15-14-22-8-3-4-9-24(22)16-23)38-35(42)29-12-7-13-31-32(29)40(27-17-26(18-27)34(41)36-2)33(39-31)30-20-37-19-25-10-5-6-11-28(25)30/h3-16,19-21,26-27H,17-18H2,1-2H3,(H,36,41)(H,38,42)/t21-,26?,27?/m0/s1 |
Clave InChI |
YXZCMQAWBHCPMS-HTFLBPPUSA-N |
SMILES isomérico |
C[C@@H](C1=CC2=CC=CC=C2C=C1)NC(=O)C3=C4C(=CC=C3)N=C(N4C5CC(C5)C(=O)NC)C6=CN=CC7=CC=CC=C76 |
SMILES canónico |
CC(C1=CC2=CC=CC=C2C=C1)NC(=O)C3=C4C(=CC=C3)N=C(N4C5CC(C5)C(=O)NC)C6=CN=CC7=CC=CC=C76 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![6-(3-Chloro-4-pyrrolidin-1-ylphenyl)-1-[2-[4-(2-methoxyethyl)piperazin-1-yl]-1,3-benzothiazol-6-yl]-4-oxopyridine-3-carboxylic acid](/img/structure/B12383180.png)
![[2-(3-methyl-2-oxoimidazolidin-1-yl)-4,6-bis(trifluoromethyl)phenyl] N-(4-fluorophenyl)-N-methylcarbamate](/img/structure/B12383193.png)






